2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Description
Properties
IUPAC Name |
2-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-2,5-6,12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJKALOITRXADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290695 | |
| Record name | 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-24-8 | |
| Record name | NSC70410 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with a cyclic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Reactivity
The target compound’s reactivity and applications are influenced by substituents on the isoindole-dione core. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., sulfanyl in Captan) enhance bioactivity .
- Bulky substituents (e.g., silyl groups) improve thermal stability for materials applications .
Physicochemical Properties
Insights :
- Lower LogP values (e.g., target compound vs. Captan) suggest better aqueous solubility, advantageous for pharmaceutical applications.
- Polar surface area correlates with hydrogen-bonding capacity, influencing bioavailability .
Stereochemical Considerations
The (3aR,4S,7R,7aS)-isomer of the target compound exhibits distinct reactivity compared to its stereoisomers. For example, the (3aR,4R,7S,7aS)-exo-norbornene isomer (synthesized from norbornene-exo-anhydride) shows altered regioselectivity in Diels-Alder reactions . Stereochemistry also impacts crystallinity, as seen in rac-3-hydroxy-2-(p-tolyl)-analog crystals .
Biological Activity
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly referred to by its CAS number 5596-17-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₈H₉N₁O₃
- Molecular Weight : 181.15 g/mol
- Solubility : Highly soluble in water (up to 1900 mg/ml) .
Structural Characteristics
The compound features a bicyclic structure that contributes to its biological activity. The presence of a hydroxyl group and the dione functionality are critical for its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Case Studies
- MCF-7 Breast Cancer Cells :
- C6 Glioma Cells :
The primary mechanism through which this compound exerts its anticancer effects is through:
- DNA Binding Affinity : The compound has shown marked affinity for DNA binding which is crucial for inducing apoptosis in cancer cells .
- Tubulin Interaction : It interacts with tubulin at the colchicine-binding site, disrupting microtubule polymerization and leading to cell cycle arrest .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Model | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.033 | Tubulin destabilization |
| Anticancer | C6 Glioma | 80.5 - 97.0 | DNA binding and apoptosis |
| Antimicrobial | Various Pathogens | TBD | TBD |
| Anti-inflammatory | In vivo models | TBD | TBD |
Q & A
Basic Research Question
- X-Ray Crystallography : The SHELX system (e.g., SHELXL) is widely used for refining crystal structures. For example, the cis-configuration of the tetrahydrophthalimide core was resolved using high-resolution data and twin refinement protocols .
- Stereoisomer Identification : The compound exists as cis- and trans-isomers, distinguished via NMR coupling constants and X-ray-derived torsion angles .
Methodological Note : Cross-validation with computational models (DFT-based geometry optimization) enhances confidence in stereochemical assignments .
What strategies resolve contradictions in spectroscopic data during characterization?
Advanced Research Question
Contradictions between experimental (e.g., NMR, MS) and computational data require:
Multi-Technique Validation :
- Mass Spectrometry : Compare fragmentation patterns with EPA/NIH spectral databases (e.g., m/z 151.16 for molecular ion) .
- NMR Analysis : Use 2D-COSY and HSQC to resolve overlapping signals in the δ 4.0–5.5 ppm range (characteristic of cyclohexene protons) .
Computational Cross-Check : Optimize 3D structures using DFT/B3LYP-6-31G* calculations and overlay with experimental crystallographic data .
Case Study : Discrepancies in NOE correlations for hydroxyl group orientation were resolved via variable-temperature NMR .
How can structural modifications enhance biological activity?
Advanced Research Question
- Derivative Synthesis : Introduce substituents at the 2-hydroxy position (e.g., azidoalcohols, trifluoromethyl groups) via nucleophilic substitution or alkylation .
- Biological Evaluation :
Q. Optimization Workflow :
Synthesize derivatives with varied substituents.
Screen for in vitro activity.
Perform molecular docking (e.g., with retinol-binding protein targets) to rationalize SAR .
What computational methods are employed to model this compound’s electronic properties?
Advanced Research Question
- Quantum Chemical Calculations :
- Software Tools : Gaussian 16 for energy minimization; VMD for visualizing electron density surfaces .
Application Example : Predicted logP values (1.2–1.8) align with experimental HPLC retention times (R² = 0.92) .
How is this compound utilized in catalytic or environmental studies?
Advanced Research Question
- Electrocatalytic Decomposition : Cyanocobalamin-modified glassy carbon electrodes degrade captan derivatives (e.g., 2-[(trichloromethyl)sulfanyl] analogues) at −0.8 V vs. Ag/AgCl, monitored via cyclic voltammetry .
- Environmental Fate Studies : LC-MS/MS quantifies degradation products (e.g., tetrahydrophthalic acid) in soil/water matrices, with detection limits of 0.1 ppb .
Key Finding : Hydroxyl group oxidation generates reactive intermediates that facilitate C-S bond cleavage .
What are the best practices for purity analysis and quantification?
Basic Research Question
- HPLC : Use C18 columns (ACN/H2O gradient, 1.0 mL/min) with UV detection at 210 nm. Purity >95% is achievable .
- Elemental Analysis : Match calculated (C: 63.56%, H: 6.03%, N: 9.27%) and observed compositions (±0.3% tolerance) .
Troubleshooting : Impurities from incomplete ring hydrogenation are removed via silica gel chromatography (hexane/EtOAc 3:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
